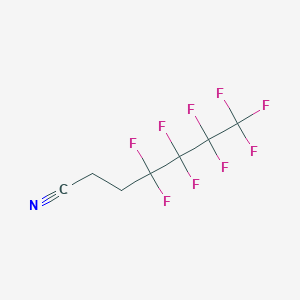

4,4,5,5,6,6,7,7,7-Nonafluoroheptanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluoroheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F9N/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZCIONFCQOOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561152 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26649-23-0 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanenitrile

Nucleophilic Reactions Involving the Nitrile Moiety

The carbon atom of the nitrile group in 4,4,5,5,6,6,7,7,7-nonafluoroheptanenitrile is electrophilic and susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com This reactivity is the basis for several important transformations.

Addition Reactions Leading to Imidate Formation

The reaction of nitriles with alcohols in the presence of an acid catalyst is a well-established method for the synthesis of imidates. nih.gov This reaction, known as the Pinner reaction, proceeds through the nucleophilic addition of the alcohol to the protonated nitrile. The resulting imidate can be isolated or used as an intermediate in the synthesis of other compounds, such as esters and amides. nih.gov

While specific studies on the formation of imidates directly from this compound are not extensively detailed in the provided results, the general principles of nucleophilic addition to nitriles are applicable. libretexts.orglibretexts.org The strong electron-withdrawing nature of the perfluoroalkyl chain in this compound would be expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the addition of nucleophiles like alcohols to form the corresponding fluorinated imidates.

A general representation of imidate formation is shown below:

R-C≡N + R'-OH ⇌ R-C(=NH)OR'

Imidates are versatile intermediates in organic synthesis and can be converted into a variety of other functional groups. nih.gov For example, they can be hydrolyzed to form esters or react with amines to produce amidines. nih.gov

Controlled Hydrolytic Transformations and Derivatization to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. libretexts.org This process can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the nitrile is heated with a strong acid, such as hydrochloric acid, which leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org The initial product of the hydrolysis is an amide, which is then further hydrolyzed to the carboxylic acid under the reaction conditions. libretexts.orgmasterorganicchemistry.com

Conversely, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. libretexts.org This process yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Primary Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | Strong acid (e.g., HCl), water, heat | Amide (intermediate) | Carboxylic acid |

The conversion of nitriles to amides can be achieved under controlled conditions, often by using milder reaction conditions or specific catalysts that halt the reaction at the amide stage. researchgate.net The amide itself is a stable functional group but can be further hydrolyzed to a carboxylic acid under more vigorous conditions. masterorganicchemistry.comresearchgate.net This stepwise hydrolysis allows for the selective synthesis of either amides or carboxylic acids from a nitrile precursor. libretexts.orgorganic-chemistry.org

Cycloaddition and Annulation Reactions

Perfluorinated nitriles are known to participate in various cycloaddition and annulation reactions, leading to the formation of heterocyclic compounds. These reactions are of significant interest due to the prevalence of nitrogen-containing heterocycles in pharmaceuticals and other biologically active molecules. nih.govwikipedia.orgnih.gov

Transannulation Reactions and the Formation of Nitrogen Heterocycles with Perfluorinated Nitriles

The synthesis of nitrogen heterocycles is a cornerstone of organic chemistry. nih.govwikipedia.orgwordpress.com Nitriles, including perfluorinated variants, can serve as building blocks in the construction of these ring systems. nih.gov For instance, the photocatalyzed [2+2+2]-cycloaddition of nitriles with acetylene (B1199291) provides a route to substituted pyridines under mild conditions. nih.gov This method is applicable to a wide range of nitriles, including both aliphatic and aromatic derivatives. nih.gov

The formation of nitrogen heterocycles can also be achieved through the transformation of other functional groups derived from nitriles. For example, imidates, which can be synthesized from nitriles, are valuable precursors for N-heterocycles like imidazolines and tetrahydropyrimidines. nih.gov

Metal-Catalyzed Transformations and Their Influence on Nitrile Reactivity

Metal catalysts play a crucial role in modern organic synthesis by enabling a wide array of chemical transformations with high efficiency and selectivity. cnr.it The reactivity of nitriles can be significantly influenced by the presence of a metal catalyst.

While the search results provide general information on metal-catalyzed reactions, such as the use of palladium in cross-coupling reactions and copper in hydrogenation, specific examples involving this compound are not explicitly detailed. acs.orgnih.gov However, the principles of metal catalysis can be applied to understand the potential reactivity of this fluorinated nitrile.

For instance, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. youtube.comchadsprep.com This reaction is a valuable method for carbon-carbon bond formation. The presence of the perfluoroalkyl group in this compound would likely impact the course of such reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amide |

| Carboxylic acid |

| Imidate |

| Ester |

| Amidine |

| Isoxazole |

| Imidazoline |

| Tetrahydropyrimidine |

| Pyridine |

| Ketone |

| Imine |

| Acetylene |

| Hydrochloric acid |

| Sodium hydroxide |

Palladium-Catalyzed Processes for Nitrile Synthesis and Transformation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations. While the palladium-catalyzed synthesis of aromatic and heteroaromatic nitriles from aryl (pseudo)halides is a well-established field, the transformation of aliphatic nitriles, particularly those bearing perfluoroalkyl chains, is a more specialized area of investigation. frontiersin.orgnih.gov The reactivity of this compound in palladium-catalyzed processes can be considered from two perspectives: its formation and its subsequent transformation.

The synthesis of nitriles via palladium catalysis often involves the coupling of an organic halide with a cyanide source. wikipedia.orgacs.org The general mechanism for the cyanation of an aryl halide proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (like Zn(CN)₂, KCN, or K₄[Fe(CN)₆]), and concluding with reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. frontiersin.org A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. wikipedia.org

While these methods focus on aryl nitrile synthesis, the transformation of the nitrile group itself can also be achieved using palladium catalysis. A notable example is the hydration of nitriles to amides. An unprecedented palladium-arsenic catalytic cycle has been described for this transformation, which proceeds under mild conditions (60°C, neutral pH). frontiersin.orgnih.gov In this proposed cycle, a bis(nitrile)dichloropalladium(II) complex is formed, which then coordinates with arsenous acid (formed from As₂O₃ and water). This co-catalyst facilitates the nucleophilic attack of water on the coordinated nitrile, leading to the formation of the corresponding amide.

Proposed Catalytic Cycle for Palladium-Arsenic-Catalyzed Nitrile Hydration Step I: Formation of a palladium-arsorous acid species with a coordinated nitrile molecule. frontiersin.org Step II: Nucleophilic attack of an arsenic-bound hydroxyl group onto the carbon of the nitrile. frontiersin.org Step III: Rearrangement and hydrolysis to release the amide product. frontiersin.org Step IV: Regeneration of the active catalytic species. frontiersin.org

Although this has been demonstrated on a range of aromatic and non-fluorinated aliphatic nitriles, it provides a framework for the potential palladium-catalyzed transformation of this compound into its corresponding amide, 4,4,5,5,6,6,7,7,7-nonafluoroheptanamide. The strong electron-withdrawing nature of the nonafluoroheptyl group would significantly influence the electrophilicity of the nitrile carbon, potentially affecting reaction rates.

Table 1: Examples of Palladium-Catalyzed Nitrile Transformations This table presents examples of palladium-catalyzed reactions involving nitriles, which serve as models for the potential reactivity of this compound.

| Nitrile Substrate | Reaction Type | Catalyst System | Product | Key Finding |

|---|---|---|---|---|

| Aryl/Heteroaryl Halides | Cyanation | Pd precatalyst, phosphine (B1218219) ligand, K₄[Fe(CN)₆] | Aryl/Heteroaryl Nitriles | General method for nitrile synthesis; catalyst poisoning by cyanide is a key challenge. wikipedia.org |

| Various Aliphatic and Aromatic Nitriles | Hydration | PdCl₂ / As₂O₃ | Amides | A novel catalytic cycle for converting nitriles to amides under mild conditions. frontiersin.orgnih.gov |

| Primary Amides | Dehydration (Water Shuffling) | Pd(OAc)₂ | Nitriles | A process where water is effectively transferred from an amide to acetonitrile, yielding the desired nitrile and acetamide. nih.gov |

Rhodium-Catalyzed Cyclizations and Functionalizations Involving Perfluorinated Nitriles

Rhodium catalysts are particularly effective in mediating cycloaddition and C-H functionalization reactions. In the context of perfluorinated nitriles, rhodium catalysis offers a powerful tool for the construction of complex fluorinated heterocycles.

A prime example is the rhodium-catalyzed three-component [3+2] cycloaddition reaction to synthesize 2-trifluoromethyl-1-pyrrolines. rsc.org This reaction involves the in-situ generation of a nitrile ylide from the reaction of a rhodium carbene (derived from an α-trifluoromethyl-N-triftosylhydrazone) with a nitrile. This ylide then undergoes a [3+2] cycloaddition with an alkene to furnish the highly functionalized pyrroline (B1223166) ring with a quaternary stereocenter. rsc.org

The proposed mechanism involves:

Formation of a rhodium-carbene complex from the N-triftosylhydrazone.

Reaction of the rhodium-carbene with a nitrile (e.g., this compound) to form a rhodium-associated nitrile ylide intermediate.

A concerted [3+2] cycloaddition of the nitrile ylide with an alkene.

Product formation and catalyst regeneration.

This methodology highlights how the nitrile group, activated by the perfluoroalkyl chain, can participate directly in complex bond-forming cascades. It is plausible that this compound could serve as the nitrile component in such a reaction, leading to the formation of a pyrroline ring bearing a nonafluoroheptyl group at the 2-position.

Table 2: Rhodium-Catalyzed Three-Component Cycloaddition This table details the components and outcome of a reaction analogous to one in which this compound could potentially participate.

| Component 1 | Component 2 (Nitrile) | Component 3 (Alkene) | Catalyst | Product Class | Significance |

|---|---|---|---|---|---|

| α-Trifluoromethyl-N-triftosylhydrazone | Various Nitriles | Various Alkenes | Rh₂(OAc)₄ | 2-Trifluoromethyl-1-pyrrolines | Demonstrates direct involvement of the nitrile group in cycloaddition to form complex fluorinated heterocycles. rsc.org |

The Electronic and Steric Influence of the Perfluoroalkyl Chain on Nitrile Reactivity

The reactivity of the nitrile group (−C≡N) in transition metal catalysis is profoundly influenced by the electronic and steric properties of its substituent. In this compound, the C₄F₉ (nonafluoroheptyl) group exerts a powerful influence.

Electronic Influence: The perfluoroalkyl chain is one of the most strongly electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of fluorine atoms, leading to a strong inductive effect (-I effect) that polarizes the C-F bonds and, consequently, the entire carbon chain. This electron withdrawal has several effects on the adjacent nitrile group:

Increased Electrophilicity: The nitrile carbon becomes significantly more electron-deficient and therefore more susceptible to attack by nucleophiles. In the context of catalysis, coordination to a cationic metal center further enhances this electrophilicity, facilitating reactions such as hydration or addition of organometallic reagents. wikipedia.org

Modified Coordination Properties: Nitriles typically coordinate to transition metals as σ-donors through the nitrogen lone pair. wikipedia.org The strong inductive withdrawal by the perfluoroalkyl chain reduces the basicity of the nitrogen lone pair, weakening its σ-donating ability. However, nitriles can also act as π-acceptor ligands. The electron-withdrawing perfluoroalkyl group lowers the energy of the π* orbitals of the C≡N bond, enhancing its ability to accept electron density from the metal center via back-donation. This dual electronic nature can influence catalyst stability and reactivity.

Steric Influence: While often considered primarily for its electronic impact, the perfluoroalkyl chain also imparts significant steric bulk. Although individual fluorine atoms are only slightly larger than hydrogen atoms, the C-F bond is longer than the C-H bond, and the cumulative effect of multiple fluorine atoms creates a sterically demanding environment.

Steric Hindrance: The bulky nature of the nonafluoroheptyl group can hinder the approach of reactants or the catalyst to the nitrile functional group. acs.org This can affect the rate and, in some cases, the selectivity of a reaction.

Fluorophilicity: Perfluoroalkyl chains exhibit unique phase behavior, leading to "fluorophilic" interactions. This property can be exploited in catalyst design and separation, for instance, by using fluorous biphasic systems. Furthermore, the hydrophobic yet lipophobic nature of the chain influences the solubility and binding properties of the molecule. nih.gov Studies on the binding of perfluoroalkyl substances to proteins have shown that binding affinity often increases with the length of the fluoroalkyl chain, driven by hydrophobic interactions. nih.govnih.gov

Table 3: Summary of Electronic and Steric Effects of the Nonafluoroheptyl Group

| Property | Effect of Nonafluoroheptyl Group | Consequence for Reactivity |

|---|---|---|

| Electronic | Strong inductive electron withdrawal (-I effect) | Increases electrophilicity of nitrile carbon; weakens N lone pair σ-donation; enhances C≡N π-acidity. |

| Steric | Significant steric bulk | May hinder access to the catalytic site, potentially slowing reaction rates or influencing selectivity. acs.org |

| Physicochemical | Hydrophobic and lipophobic (Fluorophilic) | Influences solubility, interfacial behavior, and non-covalent interactions, which can affect catalyst-substrate interactions and binding affinities. nih.govitrcweb.org |

Research on this compound in Polymer Science Remains Limited

Despite a thorough search of available scientific literature, specific research detailing the use of This compound as a monomer in polymer synthesis or in the development of advanced materials is not presently available in the public domain. Extensive queries for its application in the design of fluorinated nitrile polymers, its role in tailoring polymer characteristics, or its use in in-situ polymerization methodologies did not yield specific results for this compound.

Similarly, investigations into the development of functional materials such as poly(arylene ether nitrile) architectures or fluorinated elastomers specifically derived from this compound have not been reported in the accessible scientific literature.

While the field of fluoropolymers is broad and actively researched, with many studies focusing on various fluorinated monomers and their applications, the specific compound of interest, this compound, does not appear to be a subject of published research in this context. General information on related classes of compounds is available but does not directly address the synthesis or application of polymers from this particular nitrile.

Therefore, the requested article focusing solely on the exploratory applications of this compound in advanced materials and polymer science research cannot be generated at this time due to the absence of specific research findings on this compound.

Exploratory Applications in Advanced Materials and Polymer Science Research

Perfluorinated Nitriles in Advanced Chemical Synthesis as Building Blocks for Complex Structures

Perfluorinated nitriles, a class of organic compounds characterized by a perfluoroalkyl chain attached to a cyanide (-C≡N) group, are recognized for their unique reactivity and are increasingly utilized as versatile building blocks in advanced chemical synthesis. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the electronic properties of the nitrile moiety, rendering it a valuable synthon for the construction of complex, fluorine-containing molecules. Research in this area is driven by the demand for novel materials with enhanced thermal stability, chemical resistance, and specific electronic properties, often conferred by the presence of fluorine atoms. The compound 4,4,5,5,6,6,7,7,7-nonafluoroheptanenitrile, while a specific entity, is representative of this class of reagents, and its potential applications can be inferred from the established reactivity of analogous perfluorinated nitriles.

The utility of perfluorinated nitriles in synthesis is multifaceted. The nitrile group itself is a linchpin for a variety of chemical transformations. It can undergo nucleophilic addition, reduction to amines, or hydrolysis to carboxylic acids. However, its most powerful applications in constructing complex structures often involve cycloaddition reactions and its role in directing the formation of heterocyclic systems. nih.govlongdom.org The presence of the perfluoroalkyl chain not only imparts desirable properties to the final product but also modulates the reactivity of the nitrile group, often enhancing its electrophilicity.

One of the most significant applications of perfluorinated nitriles is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net For instance, perfluoroalkyl nitriles can react with various nucleophiles to form intermediates that subsequently cyclize to yield a diverse array of heterocyclic rings.

Detailed Research Findings:

Recent research has illuminated the broad scope of perfluorinated nitriles in constructing complex molecular architectures. Their reactivity is not limited to simple additions to the nitrile bond but extends to sophisticated tandem and cycloaddition strategies.

Synthesis of 1,2,4-Oxadiazoles: Perfluoroalkyl nitriles serve as key precursors for the synthesis of 3,5-bis(perfluoroalkyl)-1,2,4-oxadiazoles. The reaction proceeds via the formation of perfluoroacyl amidoximes as intermediates, which then cyclize to form the stable oxadiazole ring. acs.org This class of compounds is investigated for its potential in energetic materials and as stable ligands in coordination chemistry.

[2+2+2] Cycloaddition Reactions: The photocatalyzed [2+2+2] cycloaddition of nitriles with acetylene (B1199291) presents a powerful and atom-economical method for the synthesis of substituted pyridines under mild conditions. nih.gov This methodology is applicable to a wide range of nitriles, including aliphatic and aromatic variants, suggesting its potential extension to perfluorinated systems to create highly functionalized fluorinated pyridines. nih.gov

Tandem Michael Addition and Nitrile-to-Nitrile Condensation: In more complex scenarios, the nitrile group can participate in cascade reactions. For example, a tandem reaction involving a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation has been developed for the synthesis of polyfunctionalized pyrroles. organic-chemistry.org This strategy highlights the dual role of the nitrile group as both an electrophile and a precursor to a nucleophilic species after initial transformation.

1,3-Dipolar Cycloadditions: Nitriles are known to react with 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings like isoxazoles. youtube.com The perfluoroalkyl group in a perfluorinated nitrile would be expected to enhance the dipolarophilic character of the nitrile, potentially leading to highly efficient and regioselective cycloadditions.

Computational and Theoretical Chemistry Studies of 4,4,5,5,6,6,7,7,7 Nonafluoroheptanenitrile

Quantum Chemical Investigations

Quantum chemical methods are fundamental in elucidating the electronic properties and reactivity of molecules like 4,4,5,5,6,6,7,7,7-nonafluoroheptanenitrile. These computational approaches allow for a detailed examination of its molecular orbitals and the prediction of its chemical behavior.

Electronic Structure Analysis and Bonding Characteristics of Perfluorinated Nitriles

The electronic structure of this compound is dominated by two key features: the nitrile functional group (-C≡N) and the heavily fluorinated alkyl chain. The nitrile group features a carbon and a nitrogen atom that are sp-hybridized, forming a linear arrangement with a bond angle of approximately 180°. libretexts.org This results in a triple bond composed of one sigma (σ) bond and two pi (π) bonds. The nitrogen atom also possesses a lone pair of electrons residing in an sp hybrid orbital. libretexts.org

The perfluorinated tail, -(CF₂)₄-CF₃, profoundly influences the molecule's electronic properties. Fluorine's high electronegativity creates strong carbon-fluorine (C-F) covalent bonds, which are among the strongest in organic chemistry. mdpi.com This leads to a significant inductive electron-withdrawing effect along the carbon chain. This effect polarizes the molecule, making the carbon atom of the nitrile group highly electron-deficient. Resonance structures can depict the electron-deficient nature of the nitrile carbon, which is further amplified by the attached perfluoroalkyl group. youtube.com

Theoretical studies on similar fluorinated compounds confirm that fluorination enhances chemical stability and can alter reactivity profiles. emerginginvestigators.org The combination of the polar nitrile head and the highly stable, electron-withdrawing fluorinated chain defines the unique bonding characteristics of this class of compounds.

Reactivity Predictions and Mechanistic Insights through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity and exploring the reaction mechanisms of molecules like this compound. chemrxiv.orgnih.gov By calculating the electronic density, DFT can provide key reactivity descriptors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For a perfluorinated nitrile, the LUMO is expected to be localized primarily on the antibonding π* orbital of the nitrile group. The large energy gap between the HOMO and LUMO, influenced by the stable C-F bonds, suggests high chemical stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution across the molecule. nih.gov For this compound, the MEP would show a highly positive (electron-poor) region around the nitrile carbon, identifying it as the primary site for nucleophilic attack. Conversely, a negative potential (electron-rich) region would be centered on the nitrogen atom's lone pair. nih.gov These calculations allow for the prediction of how the molecule will interact with other reagents, providing mechanistic insights into potential reactions such as cycloadditions or nucleophilic additions. nih.gov

| Descriptor | Information Provided | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively low energy, indicating low tendency to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Relatively low energy, indicating a high tendency to accept electrons at the nitrile carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. | Large gap, suggesting high kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Positive potential on the nitrile carbon (nucleophilic attack site); negative potential on the nitrogen (electrophilic attack site). nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. This approach provides valuable insights into the conformational behavior and collective properties of perfluorinated nitrile systems.

Conformational Analysis and Intermolecular Interactions of Perfluorinated Nitrile Systems

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotations around its single bonds. ucalgary.calibretexts.org For this compound, rotations can occur around the various C-C bonds in its backbone. MD simulations, using a suitable force field to define the interatomic forces, can explore the potential energy surface associated with these rotations. acs.org

The bulky fluorine atoms and the strong electrostatic repulsions between them introduce significant torsional and steric strain, which restricts free rotation and favors specific conformations. libretexts.org MD simulations can reveal the most stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions in condensed phases, showing how molecules of perfluorinated nitriles might align and pack due to dipole-dipole interactions from the nitrile groups and the unique properties of the fluorinated chains.

| Interaction Type | Description | Relevance to Perfluorinated Nitrile Systems |

|---|---|---|

| Torsional Strain | Energy cost associated with eclipsed conformations during bond rotation. | High due to repulsion between bulky fluorine atoms on adjacent carbons. |

| Steric Interactions | Repulsive forces when non-bonded atoms are forced into close proximity. | Significant due to the size of the perfluoroalkyl groups, influencing molecular packing. libretexts.org |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | Strong interactions between the polar nitrile groups (-C≡N) govern the alignment of molecules. libretexts.org |

| van der Waals Forces | Weak, short-range intermolecular forces. | Contribute to the overall cohesion in liquid or solid states. |

Simulation of Polymerization Processes Involving Perfluorinated Nitriles

The nitrile functional group can participate in various polymerization reactions. MD simulations are a valuable tool for understanding the dynamics of these processes at a molecular level. acs.org For instance, the polymerization of nitriles can lead to the formation of polymers with conjugated C=N backbones.

Simulations can model the initiation and propagation steps of polymerization, providing insights into chain growth and structure. youtube.com Coarse-grain modeling, where groups of atoms are represented as single beads, can be used to simulate the behavior of long polymer chains and their collective properties, such as folding, entanglement, and phase behavior, over longer timescales. youtube.comyoutube.com These simulations are instrumental in understanding how the rigid and bulky perfluoroalkyl side chains would affect the flexibility and morphology of the resulting polymer.

Predictive Modeling for the Rational Design of Novel Perfluorinated Nitrile Derivatives

The insights gained from quantum chemical investigations and molecular dynamics simulations form the basis for the rational design of new molecules. acs.org Predictive modeling uses these computational tools to screen potential new perfluorinated nitrile derivatives for desired properties before they are synthesized in the lab. youtube.com

For example, DFT calculations can be used to predict how substituting the alkyl chain length or the degree of fluorination would alter the electronic properties and reactivity of the nitrile group. This could be used to fine-tune the molecule for applications in areas like organic electronics or as a component in specialized polymers. acs.org Similarly, MD simulations could predict how these structural modifications would impact physical properties such as boiling point, viscosity, or the morphology of a resulting polymer. acs.org This computational-led design process accelerates the discovery of new materials with tailored functionalities.

Advanced Analytical Methodologies for Research on 4,4,5,5,6,6,7,7,7 Nonafluoroheptanenitrile

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Novel Derivatives

Spectroscopy is a cornerstone in the study of fluorinated molecules, providing real-time insights into reaction kinetics and definitive structural information about newly synthesized compounds.

Applications of Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for monitoring new compound formation and reaction progress)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying reactions involving 4,4,5,5,6,6,7,7,7-nonafluoroheptanenitrile. While ¹H and ¹³C NMR provide crucial information about the non-fluorinated parts of a molecule, ¹⁹F NMR is particularly powerful for this class of compounds. The ¹⁹F nucleus has 100% natural abundance and a spin of ½, similar to protons, but offers a much wider range of chemical shifts, making it highly sensitive to changes in the local electronic environment. magritek.com This sensitivity allows ¹⁹F NMR to act as a powerful spectroscopic "spy" for elucidating the structure of molecules in complex mixtures without requiring their separation. nih.gov

On-line reaction monitoring by NMR provides deep insights into reaction mechanisms and kinetics. magritek.com By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the appearance of product signals, allowing for the quantification of reaction progress over time. chemrxiv.orgyoutube.com For instance, in a hypothetical reduction of the nitrile group of this compound to an amine, the chemical shifts of the adjacent fluorine atoms would be expected to change significantly, providing a clear marker for monitoring the reaction.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for Monitoring the Reduction of this compound

This table illustrates the expected changes in ¹⁹F NMR signals during the conversion of the nitrile starting material to an amine product, demonstrating how the technique can be used to track reaction progress.

| Time (minutes) | Reactant (Nitrile) Signal Intensity (Integral) | Product (Amine) Signal Intensity (Integral) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.75 | 0.25 | 25% |

| 60 | 0.50 | 0.50 | 50% |

| 90 | 0.25 | 0.75 | 75% |

| 120 | <0.05 | >0.95 | >95% |

Mass Spectrometry for Comprehensive Reaction Product Analysis

Mass spectrometry (MS) is a vital technique for the analysis of organofluorine compounds, offering high sensitivity and detailed structural information. numberanalytics.com It is essential for identifying the products and byproducts in reactions involving this compound. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize these fluorinated molecules. numberanalytics.com

High-resolution mass spectrometry (HRMS) is particularly useful as it provides exact mass measurements, allowing for the determination of the elemental composition of novel derivatives. numberanalytics.com Tandem mass spectrometry (MS/MS) experiments, where ions are selected and fragmented, help in elucidating the structure by analyzing the fragmentation patterns. The fragmentation of perfluorinated compounds is often characterized by the loss of CF₃ and other fluorocarbon fragments. Analyzing these patterns provides a fingerprint for the compound's structure. nist.gov This is crucial for distinguishing between isomers and identifying unknown products in a complex reaction mixture. acs.org

Table 2: Predicted Mass Spectrometry Fragments for this compound and a Hypothetical Derivative

This table shows potential m/z (mass-to-charge ratio) values for the parent molecule and key fragments that would be observed in a mass spectrum, aiding in structural confirmation.

| Compound | Formula | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) and Identity |

| This compound | C₇H₄F₉N | 289.02 | 220 ([M-CF₃]⁺), 119 ([C₂F₅]⁺), 69 ([CF₃]⁺) |

| Hypothetical Amine Derivative (4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-amine) | C₇H₈F₉N | 293.05 | 274 ([M-F]⁺), 224 ([M-CF₃]⁺), 119 ([C₂F₅]⁺) |

Infrared Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a rapid and effective method for tracking the progress of chemical reactions by monitoring changes in functional groups. acs.org The nitrile group (-C≡N) in this compound has a distinct and strong absorption peak in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. spectroscopyonline.comlibretexts.org This peak is located in a relatively "clear" part of the spectrum, making it an excellent diagnostic tool. researchgate.net

During a chemical reaction where the nitrile group is transformed, such as hydrolysis to a carboxylic acid or reduction to an amine, the characteristic -C≡N peak will decrease in intensity and eventually disappear. Concurrently, new peaks corresponding to the functional groups of the product will appear. For example, the formation of a primary amine would be indicated by the appearance of N-H stretching bands around 3300-3500 cm⁻¹. By monitoring these changes, researchers can quickly determine if the desired transformation has occurred. youtube.com

Table 3: Key Infrared Absorption Frequencies for Tracking Nitrile Group Transformations

This table highlights the diagnostic IR peaks used to follow the conversion of a nitrile to other functional groups. The disappearance of the nitrile peak and the appearance of product peaks confirm the reaction's progress.

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Significance in Reaction Monitoring |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Disappearance indicates consumption of starting material. spectroscopyonline.com |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Appearance indicates formation of amine product. |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | Appearance indicates formation of carboxylic acid product. |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Appearance confirms formation of carboxylic acid product. |

Chromatographic Separations in Synthetic and Material Science Research

Chromatography is essential for both the isolation of desired products from complex reaction mixtures and the verification of their purity, which are critical steps in synthetic and materials science research.

Development of High-Resolution Separation Methods for Complex Reaction Mixtures

Synthesizing derivatives of this compound can lead to complex mixtures containing the desired product, unreacted starting materials, reagents, and various byproducts, including potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating these mixtures. vurup.sk

The high fluorine content of these compounds presents unique separation challenges. Reversed-phase HPLC (RP-HPLC) on standard C18 columns can be effective, but specialized stationary phases are often required for optimal resolution. Fluorinated stationary phases can offer preferential interactions with fluorinated analytes, leading to enhanced separation of complex mixtures and isomers that are difficult to resolve on conventional columns. researchgate.net Similarly, in GC, the choice of capillary column and stationary phase is critical for achieving high efficiency and selectivity in separating volatile fluorinated compounds. vurup.sk The development of these methods often involves optimizing parameters such as mobile phase composition, pH, and column temperature to achieve baseline separation of all components. nih.govresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment of Synthesized Research Compounds

Once a novel derivative of this compound is synthesized and isolated, its purity must be rigorously assessed. This is crucial as even small impurities can significantly affect the material properties or biological activity of the compound. HPLC coupled with a detector like an ultraviolet (UV) or mass spectrometer (LC-MS) is the gold standard for purity determination. chromatographyonline.comresearchgate.net

A validated analytical method provides confidence in the purity results. Method validation involves demonstrating linearity, accuracy, precision, and selectivity. nih.gov For purity assessment, a calibration curve is established using a high-purity reference standard of the synthesized compound. The analysis of the synthesized batch then allows for the precise quantification of the main component and any detected impurities. Techniques like combustion ion chromatography can also be employed to determine the total organic fluorine content, providing another measure of sample composition. nih.gov

Table 4: Example Validation Parameters for a Hypothetical HPLC Method for Purity Assessment

This table presents typical performance characteristics for a validated HPLC method, ensuring the reliability of purity measurements for a synthesized research compound.

| Parameter | Acceptance Criteria | Hypothetical Result | Status |

| Linearity (R²) | ≥ 0.995 | 0.9991 | Pass |

| Accuracy (% Recovery) | 90% - 110% | 95.8% - 104.2% | Pass |

| Precision (RSD%) | ≤ 5% | 2.1% | Pass |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL | Established |

| Selectivity | No interference at analyte retention time | No interferences observed from blanks or known impurities | Pass |

In Situ and Operando Analytical Approaches in Reaction Development and Material Characterization

The development and optimization of processes involving specialized fluorochemicals such as this compound rely on a deep understanding of reaction dynamics and material behavior under realistic conditions. In situ (Latin for "in the place") and operando (Latin for "working" or "operating") analytical techniques are indispensable for acquiring this knowledge. In situ analysis involves monitoring a chemical system within its reaction vessel in real-time, while operando analysis goes a step further by studying a material or catalyst under actual, kinetically relevant operating conditions. acs.orgresearchgate.netnih.gov These methodologies provide a continuous stream of data, revealing transient intermediates, reaction kinetics, and degradation pathways that are often missed by traditional ex situ (off-site) analysis of quenched samples.

For a molecule like this compound, these advanced analytical approaches are critical in two primary areas: tracking its synthesis and understanding its performance in material applications, such as advanced electrolytes.

Applications in Reaction Development

Real-time monitoring is crucial for the safe and efficient synthesis of highly fluorinated compounds. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for in situ monitoring, offer a window directly into the reaction vessel. mt.comnih.gov

In Situ FTIR Spectroscopy: By inserting a probe directly into the reaction mixture, in situ FTIR (often referred to by brand names like ReactIR) can track the concentration of functional groups over time. mt.commt.com For the synthesis of this compound, one could monitor the disappearance of a precursor's characteristic vibrational bands (e.g., an alcohol's O-H stretch or an alkyl halide's C-X stretch) and the simultaneous appearance of the distinct nitrile (C≡N) stretch. This allows for precise determination of reaction initiation, progression, and endpoint, which is vital for optimizing parameters like temperature and catalyst loading and for understanding reaction kinetics. nih.govnih.gov

In Situ NMR Spectroscopy: NMR is a powerful tool for structural elucidation. acs.org For fluorinated compounds, ¹⁹F NMR is particularly valuable due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap. magritek.comnih.gov By flowing the reaction mixture through an NMR tube within the spectrometer, researchers can obtain sequential ¹H and ¹⁹F spectra. magritek.com This "flow NMR" setup allows for the unambiguous identification and quantification of the starting materials, intermediates, the final this compound product, and any by-products in real-time. nih.gov Such data is crucial for elucidating complex reaction mechanisms and improving product selectivity. rsc.org

The table below summarizes how these techniques could be applied to monitor the synthesis of this compound.

Table 1: In Situ Spectroscopic Techniques for Monitoring Synthesis

| Analytical Technique | Information Provided | Relevance to this compound Synthesis |

|---|---|---|

| In Situ FTIR | Functional group concentrations, reaction kinetics, endpoint determination. mt.comnih.gov | Tracks the appearance of the C≡N bond and disappearance of precursor functional groups, providing real-time kinetic data. mt.com |

| In Situ ¹⁹F NMR | Structural information, quantification of fluorine-containing species, intermediate identification. magritek.comnih.gov | Unambiguously identifies and quantifies the nonafluoroheptyl moiety as it is incorporated into the final product. nih.gov |

| In Situ ¹H NMR | Structural information, quantification of non-fluorinated parts of molecules. acs.org | Monitors changes in the hydrocarbon backbone of the precursor during the reaction. |

To illustrate, the following table presents hypothetical data from an in situ monitoring experiment, showing the conversion of a precursor to the final product over time.

Table 2: Hypothetical Real-Time Reaction Monitoring Data

| Time (minutes) | Precursor Concentration (mol/L) | This compound Concentration (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | >0.99 |

Applications in Material Characterization

Fluorinated nitriles are of interest for applications in high-performance materials, particularly as components or additives in electrolytes for energy storage devices like lithium-ion or fluoride-ion batteries. nih.govyoutube.com In this context, operando techniques are essential for studying how this compound behaves within a functioning device. The primary focus is often on the solid-electrolyte interphase (SEI), a passivation layer that forms on the electrode surface and dictates battery performance, lifespan, and safety. nih.govacs.org

Operando Raman Spectroscopy: This technique can probe the vibrational modes of molecules at the electrode-electrolyte interface during charging and discharging cycles. acs.org By using enhanced methods like Surface-Enhanced Raman Spectroscopy (SERS), researchers can track the chemical composition of the SEI in real-time. acs.orgnih.gov If this compound were part of the electrolyte, operando Raman could reveal its decomposition products and their incorporation into the SEI, providing crucial insights into the stability of the electrolyte under electrochemical stress. researchgate.netrsc.org

Operando Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS): These methods provide morphological and elemental information about the electrode surface as it evolves. Operando SEM can visualize physical changes, such as the growth of lithium dendrites or the degradation of the electrode structure, in real-time. researchgate.net Operando XPS, while technically challenging, can provide a chemical fingerprint of the SEI, identifying the elemental composition and oxidation states of species derived from the electrolyte, including those from the decomposition of fluorinated nitriles. nih.gov This information is critical for correlating electrolyte composition with battery failure mechanisms. youtube.com

By applying these advanced analytical methodologies, researchers can bridge the gap between the molecular properties of this compound and its functional performance, accelerating the development of new materials and chemical processes.

Future Research Directions and Emerging Trends in Perfluorinated Nitrile Chemistry

Development of More Sustainable and Green Synthesis Routes for Perfluorinated Nitriles

The synthesis of perfluorinated nitriles has traditionally relied on methods that can involve harsh reagents and generate hazardous waste. A major future trend is the shift towards more sustainable and environmentally benign synthetic strategies.

Key areas of development include:

Cyanide-Free Pathways : A significant push exists to develop synthetic routes that avoid the use of highly toxic cyanide reagents. One promising avenue is the use of biocatalytic methods, such as those employing aldoxime dehydratase (Oxd) enzymes. nih.gov These enzymes can convert readily available aldoximes into nitriles in water, offering a much greener alternative to traditional chemical methods. nih.gov This biocatalytic technology is seen as a bridge between the production of fine chemicals and bulk commodities. nih.gov

Improved Chemical Processes : Research is also focused on refining existing chemical syntheses to be more efficient and sustainable. This includes the development of processes that use less hazardous solvents or allow for easier product separation. For example, improved processes for synthesizing fluoro-nitriles from fluoro-esters involve reacting the corresponding fluoro-amide in a polar solvent with a carbonyl group, which facilitates an easy separation of the product without requiring halogenated solvents. google.com

Plant-Mediated "Green" Synthesis : An emerging and innovative approach is the use of plant extracts for the synthesis of nanoparticles, a concept known as "green chemistry" or "green synthesis". nih.govresearchgate.net This method is eco-friendly, cost-effective, and simple. researchgate.netnih.gov While primarily demonstrated for metallic nanoparticles, the principles of using biological extracts as reducing and capping agents could inspire novel, bio-based routes for the synthesis or modification of complex organic molecules like perfluorinated nitriles in the future. researchgate.netresearchgate.net The efficiency of such methods depends on factors like the concentration of the plant extract, pH, and reaction temperature. nih.govnih.gov

The following table summarizes emerging sustainable synthesis strategies relevant to perfluorinated nitriles.

| Synthesis Strategy | Key Principle | Advantages | Research Focus |

| Biocatalysis | Use of enzymes like aldoxime dehydratase (Oxd) to dehydrate aldoximes. nih.gov | Cyanide-free, aqueous reaction conditions, high specificity. nih.gov | Expanding enzyme scope for fluorinated substrates, process scale-up. |

| Process Intensification | Optimizing reaction media to eliminate hazardous solvents and simplify purification. google.com | Reduced waste, improved yield, lower energy consumption. google.com | Discovery of novel solvent systems, neat reactions (solvent-free). google.com |

| Green Chemistry Routes | Utilizing plant extracts or other bio-renewable resources as reagents or catalysts. researchgate.net | Eco-friendly, cost-effective, non-toxic. nih.govresearchgate.net | Exploring plant extract compatibility with fluorinated precursors, mechanism elucidation. |

Expanding the Scope of Perfluorinated Nitrile Reactivity in Complex Molecule Synthesis and Functionalization

Perfluorinated nitriles are valuable building blocks, but their full potential in synthetic chemistry is still being explored. Future research will focus on expanding their reactivity to create increasingly complex and functional molecules.

Cycloaddition Reactions : Nitrile groups are effective partners in cycloaddition reactions. For instance, the [3+2] cycloaddition of moieties like titanium-azides with nitriles to form tetrazoles represents a "green" synthetic approach with potential pharmacological applications. researchgate.net Future work will likely expand the range of dipole partners and catalysts to create a wider variety of heterocyclic structures from perfluorinated nitrile precursors.

Catalytic Functionalization : Advances in catalysis are enabling new ways to incorporate perfluorinated nitrile-containing fragments into larger molecules. Palladium-catalyzed reactions, for example, have shown tolerance for the nitrile functional group while creating new carbon-carbon and carbon-boron bonds. acs.org A Pd(0)-catalyzed three-component reaction has been developed to synthesize fluorinated 3-pyrroline (B95000) aminals, demonstrating a sophisticated cascade process that leverages the reactivity of related fluorinated starting materials. acs.org Future efforts will aim to develop even more versatile catalytic systems that can selectively functionalize molecules containing the perfluoroalkyl nitrile moiety.

Asymmetric Synthesis : The synthesis of chiral molecules is crucial for pharmaceuticals and agrochemicals. acs.org Developing methods for the enantioselective synthesis of chiral nitriles is a key research area. nih.govacs.org This includes using chiral catalysts or biocatalysts to control the stereochemistry of reactions involving the nitrile group or adjacent carbon atoms. nih.gov The development of N-heterocyclic carbene (NHC) catalyzed reactions is a promising route toward chiral nitriles with high enantioselectivity. acs.org

Integration of Perfluorinated Nitriles into Novel Material Platforms with Tailored Performance Characteristics

The unique properties conferred by the perfluoroalkyl chain—such as thermal stability, chemical inertness, and hydrophobicity—make perfluorinated nitriles attractive components for advanced materials. researchgate.net

Fluorinated Polymers and Elastomers : Perfluorinated groups are incorporated into polymers to create materials with specific performance characteristics. While much attention has been on fully fluorinated polymers, there is growing interest in non-fluoropolymer elastomers that offer a balance of properties and cost-effectiveness. factmr.com Perfluorinated nitriles can be explored as monomers or additives to create specialty elastomers, such as nitrile-butadiene rubber (NBR), with enhanced thermal and chemical resistance. factmr.com Waterborne polyurethane dispersions (PUDs) are another area where fluorinated components can be used to enhance properties like water resistance. wikipedia.org

Advanced Sorbent Materials : The strong, noncovalent interactions observed between fluorinated moieties (the "fluorous" effect) can be exploited to create highly selective sorbent materials. nih.gov Covalent organic frameworks (COFs) and other porous materials can be functionalized with perfluoroalkyl groups to create platforms for capturing per- and polyfluoroalkyl substances (PFAS) from water. nih.govacs.org While not containing a nitrile group themselves, these materials demonstrate the principle of using perfluorinated chains for selective binding, a concept applicable to materials derived from or designed to capture perfluorinated nitriles. nih.gov

Functional Surfaces : Perfluoroalkyl-substituted molecules are used to create fluorinated surfaces with desirable physical properties. researchgate.net Research is focused on developing efficient methods for surface modification. For example, perfluoroalkyl-substituted stable nitrile N-oxides have been used as tools for highly efficient surface modification and for crosslinking polymers like natural rubber at low temperatures. researchgate.net

The table below outlines potential applications of perfluorinated nitriles in materials science.

| Material Platform | Role of Perfluorinated Nitrile | Desired Performance Characteristics |

| Specialty Elastomers | Monomer or cross-linking agent. | Enhanced thermal stability, chemical resistance, low gas permeability. |

| Selective Sorbents | Functional group on a porous support (e.g., COF, silica). nih.govacs.org | High selectivity for capturing other fluorinated compounds (PFAS). nih.govnih.gov |

| Functional Coatings | Component in polymer resins (e.g., PUDs). wikipedia.org | Hydrophobicity, oleophobicity, durability, stain resistance. |

Advanced Computational Design and Prediction of Perfluorinated Nitrile Reactivity and Material Properties

Computational chemistry is becoming an indispensable tool for accelerating research and development in fluorochemistry. researchgate.net By modeling molecules and reactions, scientists can predict properties and design new compounds and materials with greater efficiency.

Designing Novel Molecules : Computational frameworks are being used to design and tailor perfluorinated compounds for specific applications, such as fire extinguishants. researchgate.net These methods allow for the manipulation of molecular architecture and the prediction of properties like Global Warming Potential (GWP) and atmospheric lifetime, guiding synthetic efforts toward more environmentally friendly alternatives. researchgate.net

Predicting Reactivity and Stability : Computational models can predict the reactivity of molecules and the stability of reaction intermediates and products. Molecular dynamics simulations and quantum mechanics calculations are used to understand reaction mechanisms, such as those in the enzymatic catalysis of nitriles. nih.govmdpi.com For example, computational design has been successfully used to improve the thermostability and activity of nitrile hydratase, an industrially important enzyme. nih.govmdpi.com

Accelerating Materials Discovery : Combining experimental data with advanced computational tools can accelerate the development of new materials. nih.gov Machine learning (ML) algorithms, fed with data from both experiments and simulations, can help screen potential candidates for new sorbents or polymers, identifying promising structures with desired properties before they are ever synthesized in a lab. nih.gov This integrated approach is essential for designing novel material platforms with precisely tailored performance characteristics. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.